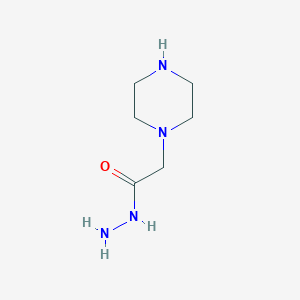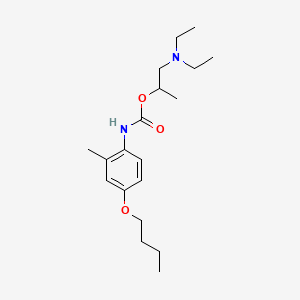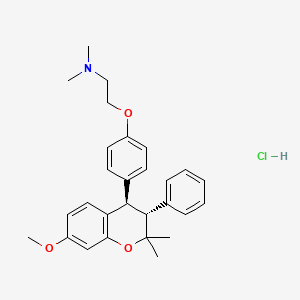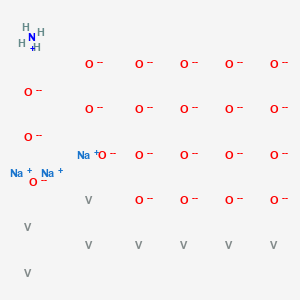
Ammonium sodium vanadium oxide ((NH4)Na3V8O22)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium sodium vanadium oxide ((NH4)Na3V8O22) is a complex inorganic compound that features a unique combination of ammonium, sodium, and vanadium oxides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium sodium vanadium oxide typically involves the reaction of ammonium metavanadate (NH4VO3) with sodium salts under controlled conditions. One common method is the hydrothermal synthesis, where the reactants are mixed in an aqueous solution and heated in an autoclave at elevated temperatures and pressures. This method allows for the formation of well-defined crystalline structures.
Industrial Production Methods
Industrial production of ammonium sodium vanadium oxide may involve large-scale hydrothermal synthesis or solid-state reactions. In solid-state reactions, the reactants are ground together and heated at high temperatures to induce the formation of the desired compound. This method is advantageous for producing large quantities of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium sodium vanadium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of vanadium in multiple oxidation states, which allows for diverse chemical behavior.
Common Reagents and Conditions
Common reagents used in reactions with ammonium sodium vanadium oxide include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from reactions involving ammonium sodium vanadium oxide depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state vanadium oxides, while reduction reactions can produce lower oxidation state vanadium compounds.
Applications De Recherche Scientifique
Ammonium sodium vanadium oxide has a wide range of scientific research applications:
Energy Storage: It is used as a cathode material in lithium-ion and other multivalent ion batteries due to its excellent electrochemical properties.
Materials Science: It is employed in the development of advanced materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential use in biological systems and medical applications, such as enzyme inhibitors and drug delivery systems.
Mécanisme D'action
The mechanism by which ammonium sodium vanadium oxide exerts its effects is primarily through its ability to undergo redox reactions. The vanadium ions in the compound can switch between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its applications in energy storage and catalysis. Additionally, the compound’s structure allows for the intercalation of ions, which is important for its use in battery technologies .
Comparaison Avec Des Composés Similaires
Ammonium sodium vanadium oxide can be compared with other vanadium-based compounds such as:
Ammonium metavanadate (NH4VO3): Used in similar applications but lacks the sodium component, which can influence its electrochemical properties.
Sodium vanadium oxide (NaV3O8): Another vanadium oxide compound used in energy storage, but with different structural and electrochemical characteristics.
Ammonium vanadium oxide (NH4V4O10): Known for its use in supercapacitors and batteries, with a different vanadium to oxygen ratio compared to ammonium sodium vanadium oxide.
Propriétés
Numéro CAS |
68130-38-1 |
|---|---|
Formule moléculaire |
H4NNa3O22V8-40 |
Poids moléculaire |
846.53 g/mol |
Nom IUPAC |
azanium;trisodium;oxygen(2-);vanadium |
InChI |
InChI=1S/H3N.3Na.22O.8V/h1H3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;3*+1;22*-2;;;;;;;;/p+1 |
Clé InChI |
PMUITQZOIIPAMQ-UHFFFAOYSA-O |
SMILES canonique |
[NH4+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Na+].[V].[V].[V].[V].[V].[V].[V].[V] |
Description physique |
Sodium ammonium vanadate appears as a crystalline solid, or a solid dissolved in a liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)




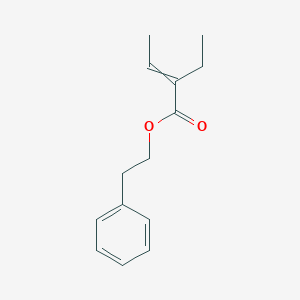
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)
![[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate](/img/structure/B13788289.png)

